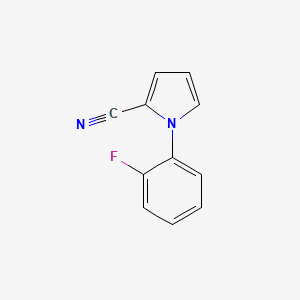

![molecular formula C14H15N3O4 B2985165 2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898463-79-1](/img/structure/B2985165.png)

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthetic Chemistry and Catalysis Research in synthetic chemistry has explored the use of related acetamide compounds as intermediates in the synthesis of complex molecules. For example, studies have shown chemoselective acetylation of aminophenols using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an important intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018). This demonstrates the role of acetamide derivatives in facilitating specific reactions that are crucial for medicinal chemistry.

Coordination Chemistry and Materials Science In coordination chemistry, acetamide derivatives have been used to construct novel coordination complexes with potential applications in materials science. For example, the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives have been explored. These complexes exhibited significant antioxidant activity, suggesting potential applications in materials with antioxidant properties (Chkirate et al., 2019).

Pharmacology and Drug Design In the realm of pharmacology, acetamide derivatives have been explored for their potential as inhibitors of specific enzymes or for their biological activities. For instance, certain 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide derivatives were synthesized and evaluated for their analgesic, anti-inflammatory, and antioxidant activities, indicating their potential in drug design (Nayak et al., 2014).

properties

IUPAC Name |

2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-2-21-11-5-3-10(4-6-11)17-8-7-16(9-12(15)18)13(19)14(17)20/h3-8H,2,9H2,1H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUJNFBQIBNHME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2985085.png)

![6-{[Cyclopropyl(methyl)amino]methyl}-1,3-benzothiazol-2-amine](/img/structure/B2985087.png)

![4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2985090.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2985100.png)

![2-(8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2985101.png)

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone](/img/structure/B2985105.png)